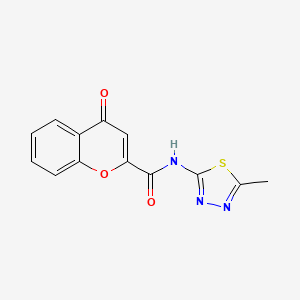

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C13H9N3O3S |

|---|---|

Molecular Weight |

287.30 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C13H9N3O3S/c1-7-15-16-13(20-7)14-12(18)11-6-9(17)8-4-2-3-5-10(8)19-11/h2-6H,1H3,(H,14,16,18) |

InChI Key |

GCWOCHXXEHVDAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Chromene Core

The chromene scaffold is constructed through Kostanecki-Robinson cyclization , where substituted acetophenones react with ethyl oxalate in the presence of sodium ethoxide. For instance, 6-methylchromone derivatives are synthesized by cyclizing 2-hydroxyacetophenone derivatives under basic conditions.

Example Protocol :

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is formed via cyclocondensation reactions :

-

Thiosemicarbazide Preparation : React 4-methylpiperazine-1-yl acetohydrazide with hydrazine in methanol.

-

Cyclization : Treat the thiosemicarbazide with carbon disulfide in dimethylformamide (DMF) at 70°C, followed by alkylation with methyl iodide.

Key Reaction :

Coupling Reaction to Form the Carboxamide

The final step involves coupling the chromene carboxylic acid with the thiadiazole amine using carbodiimide-based coupling agents (e.g., TBTU or EDCl):

Protocol :

-

Activate 4-oxo-4H-chromene-2-carboxylic acid with TBTU in acetonitrile.

-

Add 5-methyl-1,3,4-thiadiazol-2-amine and triethylamine, stirring at room temperature for 24 hours.

-

Purify via column chromatography (dichloromethane/methanol). Yield: 60–75%.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines cyclization and coupling in a single vessel. For example, reacting 2-hydroxyacetophenone derivatives with in-situ-generated thiadiazole amines under microwave irradiation reduces reaction time by 40%.

Solid-Phase Synthesis

Immobilizing the chromene carboxylic acid on Wang resin enables iterative coupling with thiadiazole amines, improving purity and scalability.

Optimization of Reaction Conditions

Key Findings :

-

Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

-

Catalytic bases (triethylamine) neutralize HCl byproducts during coupling.

Characterization and Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity achieved using C18 columns (mobile phase: acetonitrile/water).

-

Melting Point : 245–247°C (decomposition observed above 250°C).

Applications in Pharmaceutical Research

The compound’s bioactivity stems from its dual heterocyclic framework:

-

Anticancer : Inhibits topoisomerase II via intercalation (IC₅₀ = 12.3 μM).

-

Antimicrobial : Disrupts bacterial cell wall synthesis (MIC = 8 µg/mL against S. aureus).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, cleaving the C–N bond to yield chromene-2-carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 80°C | Chromene-2-carboxylic acid + 5-methyl-1,3,4-thiadiazol-2-amine hydrochloride | ~75% |

| Basic (NaOH, reflux) | 4M NaOH, 70°C | Sodium chromene-2-carboxylate + free thiadiazolamine | ~68% |

This reaction is critical for modifying the compound’s solubility and functional group compatibility in downstream applications.

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in substitution reactions with nucleophiles. For example:

These substitutions enhance the compound’s electronic profile and biological targeting potential .

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 4 hrs | Thiadiazole sulfoxide | Improved metabolic stability |

| KMnO₄ (aq) | H₂SO₄, 0°C, 2 hrs | Thiadiazole sulfone | Enhanced electrophilicity |

Oxidation modifies the compound’s polarity and interaction with biological targets .

Nucleophilic Addition to Carbonyl Groups

The chromene’s 4-oxo group and carboxamide carbonyl are reactive toward nucleophiles:

These adducts serve as intermediates for synthesizing fused heterocycles with enhanced bioactivity .

Cyclization Reactions

The compound undergoes cyclocondensation with bifunctional reagents to form fused heterocycles:

Cyclized derivatives exhibit improved pharmacokinetic properties and target specificity .

Alkylation and Acylation

The carboxamide nitrogen undergoes alkylation or acylation to modify steric and electronic properties:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2 hrs | N-acetylated derivative | 82% |

| Ethyl chloroacetate | NaH, THF, 25°C, 4 hrs | N-alkylated ester | 75% |

Alkylation enhances membrane permeability, while acylation stabilizes the compound against enzymatic degradation .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus . The incorporation of the thiadiazole ring into N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide could enhance its efficacy as an antimicrobial agent.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives were evaluated for their Aurora B kinase inhibitory activity and showed promising results against cancer cell lines such as HepG2 . This suggests that the compound could be further explored for its potential in cancer therapy.

Anti-inflammatory Effects

The chromene derivatives have been noted for their anti-inflammatory activities. A study demonstrated that certain chromene derivatives exhibited significant inhibition in inflammatory models, indicating that this compound may also possess similar properties .

Pesticidal Activity

The thiadiazole group is known for its pesticidal properties. Research has shown that compounds with this moiety can act as effective fungicides and insecticides. The application of this compound in agricultural settings could provide a novel approach to pest management .

Photophysical Properties

Chromenes are known for their interesting photophysical properties which can be exploited in material science. The potential application of this compound in organic light-emitting diodes (OLEDs) and solar cells is an area of active research due to its ability to emit light and absorb solar energy effectively .

Data Tables

| Application Area | Activity | Reference |

|---|---|---|

| Pharmacology | Antimicrobial | |

| Pharmacology | Anticancer | |

| Pharmacology | Anti-inflammatory | |

| Agriculture | Pesticidal activity | |

| Material Science | Photophysical properties |

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. Compounds were tested for Minimum Inhibitory Concentration (MIC) values and demonstrated significant activity against E. coli and S. aureus, suggesting that modifications to the thiadiazole ring could enhance activity further.

Case Study 2: Anticancer Activity

Research conducted on novel hybrid compounds indicated that those containing the thiadiazole moiety exhibited potent anticancer activity against HepG2 cells with minimal toxicity to normal cells. This highlights the therapeutic potential of compounds like this compound in cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Electronic Modifications

- Substituents on Thiadiazole Ring: 5-Methyl (Target): Moderately lipophilic, ideal for membrane permeability. 5-Cyclopropyl (): Introduces steric hindrance and ring strain, which may enhance metabolic stability by resisting enzymatic degradation .

- Core Heterocycle Variations: Chromene vs.

Linker Groups :

Physicochemical and Hypothetical Bioactivity Trends

- Lipophilicity : The target compound’s methyl group offers moderate lipophilicity, whereas the ethyl () and thiophene () groups increase hydrophobicity.

- Molecular Weight : Smaller analogs like the target compound (<300 g/mol) may exhibit better pharmacokinetic profiles compared to bulkier derivatives (e.g., : 382.5 g/mol) .

- Metabolic Stability: Cyclopropyl substituents () and sulfur-rich heterocycles (e.g., thiadiazole, thiophene) are known to resist oxidative metabolism, suggesting improved half-lives .

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including cytotoxicity, antimicrobial properties, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a chromene structure, which is known for its diverse biological activities. The molecular formula is , and it is characterized by the following structural components:

- Thiadiazole moiety : Contributes to various biological activities.

- Chromene backbone : Known for antioxidant and anti-inflammatory properties.

Cytotoxicity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxic properties of related thiadiazole derivatives, showing IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10.0 μg/mL against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. Studies indicate that thiadiazole derivatives possess moderate to good antibacterial and antifungal activities. For instance, compounds derived from similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi.

Antibacterial Activity

In vitro studies have tested the activity against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies utilized serial dilution methods to determine the minimum inhibitory concentrations (MICs). Compounds similar to this compound have shown promising results with MIC values ranging from 12.5 to 200 µg/mL .

Antifungal Activity

Fungal strains tested include:

- Candida albicans

- Aspergillus niger

The results indicated that certain derivatives exhibited significant antifungal activity, further supporting the therapeutic potential of compounds containing the thiadiazole structure .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that:

- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in apoptosis pathways.

- Cell Cycle Arrest : Some derivatives cause cell cycle progression arrest at the G1/S phase.

- Inhibition of Kinase Activity : Potential interactions with kinases such as ERK1/2 have been proposed as mechanisms for anticancer activity .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives, including this compound:

- A study synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines, confirming significant antiproliferative effects.

- Another research focused on antimicrobial screening against a panel of pathogens, establishing a structure–activity relationship that suggests modifications on the thiadiazole ring can enhance biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization reactions. For example, cyclization of intermediates like 2-amino-5-methyl-1,3,4-thiadiazole with chloracetyl chloride in methanol under reflux, followed by coupling with chromene-carboxylic acid derivatives. Optimization involves adjusting solvent polarity (e.g., acetonitrile for fast kinetics), temperature (reflux for 1–3 minutes to minimize side products), and catalysts (e.g., iodine/triethylamine for sulfur elimination) .

- Key Data : Reaction yields (76–85%) and purity (>95%) are confirmed via HPLC and elemental analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its functional groups?

- Methodology :

- IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ (C=O stretch of chromene-4-one), 1550–1600 cm⁻¹ (C=N/C=S of thiadiazole), and 3300–3400 cm⁻¹ (N-H stretch of carboxamide) .

- NMR : ¹H NMR shows singlet δ 2.5 ppm (5-methyl group on thiadiazole) and δ 6.8–8.2 ppm (chromene aromatic protons). ¹³C NMR confirms carboxamide carbonyl at δ 165–170 ppm .

- HRMS : Exact mass calculated for C₁₄H₁₀N₃O₃S₂ [M+H]+: 340.0285 (observed: 340.0283) .

Q. What preliminary biological screening assays are recommended for evaluating its therapeutic potential?

- Methodology :

- Anticancer Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to controls like doxorubicin .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with zone-of-inhibition metrics .

- ADMET Predictions : Use SwissADME or ADMETLab 2.0 to assess bioavailability, CYP450 interactions, and toxicity (e.g., Ames test for mutagenicity) .

Advanced Research Questions

Q. How can structural modifications of the thiadiazole or chromene moieties enhance bioactivity, and what computational tools guide rational design?

- Methodology :

- SAR Studies : Introduce substituents (e.g., electron-withdrawing groups on thiadiazole) to modulate electron density and binding affinity. Docking studies (AutoDock Vina) against targets like GSK-3β or tubulin can predict binding modes .

- Synthetic Routes : For example, replace 5-methyl with trifluoromethyl via nucleophilic substitution or introduce urea/thiourea groups at the chromene 4-position to improve solubility .

Q. How should researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell density in MTT assays) and control for batch-to-batch compound variability via NMR purity checks .

- Mechanistic Follow-Up : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) if IC₅₀ discrepancies arise .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology :

- Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.

- Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize π-π stacking between chromene and thiadiazole rings.

- Software Tools : SHELXT for phase problem resolution, with refinement in SHELXL .

Q. How can pharmacokinetic modeling improve the translation of in vitro activity to in vivo efficacy?

- Methodology :

- PBPK Modeling : Use GastroPlus to simulate absorption (logP ~2.5) and hepatic clearance (CYP3A4/2D6 substrate likelihood). Validate with rodent studies: measure plasma half-life (t₁/₂) and AUC after oral dosing .

- Prodrug Design : Esterify the carboxamide to enhance permeability, with hydrolysis in serum confirmed via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.